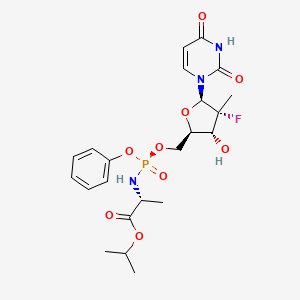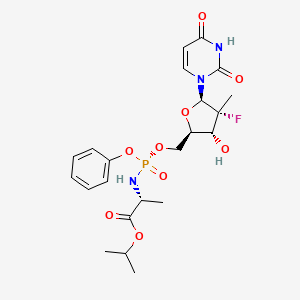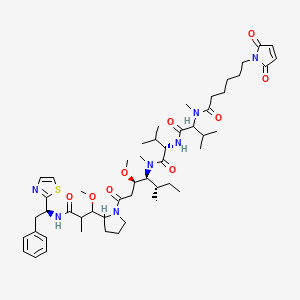
McMMAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl auristatin D (McMMAD) is a synthetic antineoplastic agent that belongs to the class of auristatins. It is a potent inhibitor of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This compound is commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of McMMAD involves multiple steps, starting from the natural product dolastatin 10The reaction conditions typically involve the use of protecting groups, selective deprotection, and coupling reactions under mild conditions to preserve the integrity of the molecule .
Industrial Production Methods
Industrial production of this compound is carried out through a series of well-controlled synthetic steps to ensure high purity and yield. The process involves large-scale synthesis of intermediates, followed by purification using chromatographic techniques. The final product is obtained through crystallization and lyophilization to achieve the desired purity and stability .
化学反応の分析
Types of Reactions
McMMAD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive intermediates that can further react with nucleophiles.
Reduction: Reduction of this compound can lead to the formation of less active or inactive derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can alter its biological activity and pharmacokinetic properties .
科学的研究の応用
McMMAD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tubulin polymerization inhibitors.
Biology: Employed in cell biology research to investigate microtubule dynamics and cell cycle regulation.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing efficacy in preclinical and clinical studies.
Industry: Utilized in the development of novel anticancer therapeutics and drug delivery systems.
作用機序
McMMAD exerts its effects by binding to the vinca domain of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are related to cell cycle regulation and apoptosis signaling .
類似化合物との比較
Similar Compounds
Monomethyl auristatin E (MMAE): Another auristatin derivative with similar tubulin-inhibiting properties.
Dolastatin 10: The natural product from which McMMAD is derived, with potent antineoplastic activity.
Vinblastine: A natural product that also inhibits tubulin polymerization but with a different mechanism of action.
Uniqueness
This compound is unique due to its high potency and specificity as a tubulin inhibitor, making it an ideal cytotoxic payload for ADCs. Its synthetic accessibility and stability also contribute to its widespread use in targeted cancer therapy .
特性
分子式 |
C51H77N7O9S |
|---|---|
分子量 |
964.3 g/mol |
IUPAC名 |
6-(2,5-dioxopyrrol-1-yl)-N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide |
InChI |
InChI=1S/C51H77N7O9S/c1-12-34(6)46(56(9)51(65)44(32(2)3)54-49(64)45(33(4)5)55(8)40(59)23-17-14-18-27-58-41(60)24-25-42(58)61)39(66-10)31-43(62)57-28-19-22-38(57)47(67-11)35(7)48(63)53-37(50-52-26-29-68-50)30-36-20-15-13-16-21-36/h13,15-16,20-21,24-26,29,32-35,37-39,44-47H,12,14,17-19,22-23,27-28,30-31H2,1-11H3,(H,53,63)(H,54,64)/t34-,35?,37-,38?,39+,44-,45?,46-,47?/m0/s1 |
InChIキー |
OZUQLKHIIRUJRZ-ZGLOPKFWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCCC1C(C(C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)

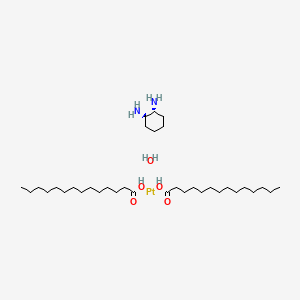
![3-Methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B10800290.png)
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18Z,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800291.png)
![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B10800299.png)
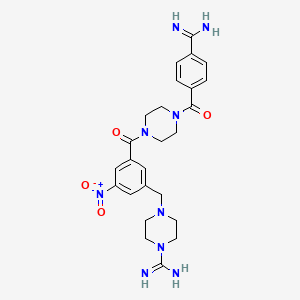
![magnesium;hydride;6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole](/img/structure/B10800311.png)
![(14S,27S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10800326.png)
![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B10800343.png)
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;methane](/img/structure/B10800351.png)
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B10800353.png)
